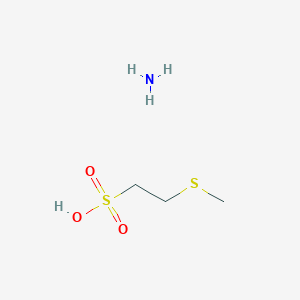

Methyl coenzyme M (ammonium)

Description

Historical Context of Methyl Coenzyme M Research

The discovery of coenzyme M is rooted in studies of methanogenesis, the biological process of methane (B114726) formation. In the early 1970s, researchers B.C. McBride and R.S. Wolfe, while investigating the enzymatic machinery of methanogenic archaea, identified a novel and essential cofactor required for methyl transfer reactions. pnas.org They isolated and characterized this small, heat-stable molecule from Methanobacterium thermoautotrophicum and named it coenzyme M. pnas.orgwikipedia.orgacs.org Its structure was determined to be 2-mercaptoethanesulfonate, making it the smallest known organic cofactor. pnas.orgwikipedia.org A key breakthrough was the identification of its methylated derivative, methyl-coenzyme M (CH₃-S-CoM), as the direct precursor to methane in the final step of methanogenesis. acs.org This foundational work in the 1970s and early 1980s, which also led to the discovery of coenzyme B and the nickel-containing prosthetic group coenzyme F430, laid the groundwork for understanding the biochemistry of methane formation. acs.orgrsc.org

Overview of Methyl Coenzyme M's Central Role in Methane Biogeochemistry

Methyl coenzyme M stands at a critical juncture in the global carbon cycle, specifically in the fluxes of methane, a potent greenhouse gas. asm.orgacs.orgnih.gov Its significance lies in its dual role in both the production and consumption of methane under anaerobic conditions. frontiersin.orgbiorxiv.orgelifesciences.org The enzyme that acts upon methyl coenzyme M, methyl-coenzyme M reductase (MCR), is the key catalyst in both processes. frontiersin.orgacs.orgresearchgate.net In methanogenic archaea (methanogens), MCR catalyzes the final, methane-releasing step of their energy metabolism. asm.orgacs.org Conversely, in anaerobic methanotrophic archaea (ANME), MCR is believed to catalyze the initial, energy-consuming activation of the highly stable methane molecule, initiating a process known as reverse methanogenesis. rsc.orgacs.orgfrontiersin.org The widespread presence of MCR and, by extension, the involvement of methyl coenzyme M in diverse anaerobic environments—from marine sediments and wetlands to the digestive tracts of animals—underscores its central role in controlling the atmospheric concentration of methane. acs.orgbohrium.com

Fundamental Processes Involving Methyl Coenzyme M

The reactivity of methyl coenzyme M is harnessed in several fundamental biogeochemical processes, primarily centered on the formation and oxidation of C1-C4 alkanes. These processes are mediated by the enzyme methyl-coenzyme M reductase (MCR) and its homologs.

Methanogenesis is the metabolic process by which certain archaea produce methane as an end product of anaerobic respiration. acs.org This pathway is responsible for the majority of biogenic methane emissions. acs.org In the final, exergonic step of all methanogenic pathways, methyl coenzyme M serves as the methyl donor. wikipedia.orgacs.org The enzyme methyl-coenzyme M reductase (MCR) catalyzes the reduction of the methyl group of methyl-coenzyme M with coenzyme B (HS-CoB) to produce methane and a heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB). wikipedia.orgacs.orgacs.org

The reaction is as follows: CH₃-S-CoM + HS-CoB → CH₄ + CoM-S-S-CoB wikipedia.org

This reaction is highly significant as it is the terminal step in the energy conservation pathway for all methanogenic archaea. asm.orgtaylorandfrancis.com The MCR enzyme itself is a complex protein, typically comprising around 10% of the total cellular protein in methanogens and containing a unique nickel-containing prosthetic group called coenzyme F430, which is essential for catalysis. asm.orgtaylorandfrancis.com

The anaerobic oxidation of methane (AOM) is a crucial microbial process that consumes vast quantities of methane in anoxic environments like marine sediments, thereby preventing its release into the atmosphere. bohrium.comdoi.org This process is primarily carried out by consortia of anaerobic methanotrophic archaea (ANME) and sulfate-reducing bacteria (SRB). acs.orgdoi.org Evidence strongly suggests that AOM proceeds via a "reverse methanogenesis" pathway, where the key methane-forming reaction is run in reverse. frontiersin.orgfrontiersin.orgtaylorandfrancis.com

In this process, MCR catalyzes the initial activation of methane with coenzyme M and coenzyme B to form methyl-coenzyme M and the reduced form of coenzyme B. frontiersin.orgdoi.org This first step is thermodynamically challenging due to the high stability of the C-H bonds in methane. acs.orgdoi.org The presence of high concentrations of MCR in ANME archaea strongly supports its role in catalyzing this initial methane activation step. frontiersin.orgdoi.org Metagenomic and biochemical data have shown that ANME archaea are phylogenetically related to methanogens and possess the necessary genetic machinery, including homologs of the mcr genes, for this reverse pathway. frontiersin.orgdoi.org

Research has expanded the known role of coenzyme M-dependent pathways beyond methane to include the anaerobic oxidation of other, non-methane short-chain alkanes such as ethane, propane, and butane. acs.orgnih.govmpg.de Specialized archaea have been identified that can utilize these hydrocarbons as energy sources. nih.govsdu.dk

These organisms employ variants of the MCR enzyme, now termed alkyl-coenzyme M reductases (ACRs), to catalyze the initial activation of these alkanes. acs.orgresearchgate.netfrontiersin.org The proposed mechanism is analogous to AOM, where the alkane is activated to form its corresponding alkyl-coenzyme M derivative (e.g., ethyl-coenzyme M, propyl-coenzyme M). mpg.desdu.dk This discovery has broadened the scope of MCR-like enzymes, indicating a wider family of alkyl-coenzyme M reductases dedicated to the activation of various alkanes in anaerobic ecosystems. researchgate.netnih.govmpg.de

Data Tables

Table 1: Key Processes Involving Methyl Coenzyme M

| Process | Key Enzyme | Substrates | Products | Organism Type |

| Methanogenesis | Methyl-coenzyme M reductase (MCR) | Methyl-coenzyme M, Coenzyme B | Methane, CoM-S-S-CoB | Methanogenic Archaea |

| Anaerobic Methane Oxidation (AOM) | Methyl-coenzyme M reductase (MCR) | Methane, Coenzyme M, Coenzyme B | Methyl-coenzyme M | Anaerobic Methanotrophic Archaea (ANME) |

| Anaerobic Alkane Oxidation | Alkyl-coenzyme M reductase (ACR) | Ethane, Propane, Butane, etc., Coenzyme M | Ethyl-CoM, Propyl-CoM, etc. | Anaerobic Alkane-Oxidizing Archaea (ANKA) |

Structure

3D Structure of Parent

Properties

CAS No. |

53501-94-3 |

|---|---|

Molecular Formula |

C3H11NO3S2 |

Molecular Weight |

173.3 g/mol |

IUPAC Name |

azane;2-methylsulfanylethanesulfonic acid |

InChI |

InChI=1S/C3H8O3S2.H3N/c1-7-2-3-8(4,5)6;/h2-3H2,1H3,(H,4,5,6);1H3 |

InChI Key |

FSGSBLDVKBYXIK-UHFFFAOYSA-N |

Canonical SMILES |

CSCCS(=O)(=O)O.N |

Origin of Product |

United States |

Methyl Coenzyme M Metabolism in Methanogenic and Methanotrophic Archaea

Biosynthesis Pathways of Coenzyme M

Coenzyme M (2-mercaptoethanesulfonate, HS-CoM), the smallest known organic cofactor, is essential for these metabolic processes. pnas.orgnih.gov Archaea have evolved two primary pathways for its biosynthesis, which are distinct from the pathway found in bacteria. nih.gov

In many methanogens, particularly those classified as Class I (e.g., Methanococcales, Methanobacteriales), the biosynthesis of coenzyme M begins with the precursor phosphoenolpyruvate (B93156) (PEP). pnas.orgnih.gov This pathway involves a series of enzymatic steps to convert the three-carbon backbone of PEP into the two-carbon sulfonated structure of CoM.

The pathway is initiated by the enzyme (R)-phosphosulfolactate synthase (ComA), which catalyzes the addition of sulfite (B76179) to PEP, forming (R)-phosphosulfolactate (PSL). pnas.orgresearchgate.net Subsequently, (R)-phosphosulfolactate phosphatase (ComB) removes the phosphate (B84403) group to yield (R)-sulfolactate. pnas.org The (R)-sulfolactate is then oxidized by an NAD⁺-dependent (R)-sulfolactate dehydrogenase (ComC) to produce sulfopyruvate (B1220305). pnas.orgnih.gov The pathway is presumed to continue with the decarboxylation of sulfopyruvate by sulfopyruvate decarboxylase (ComDE) to form sulfoacetaldehyde, which then undergoes a final reductive thiolation to yield coenzyme M, though the enzyme for this last step has not been definitively confirmed in all organisms. pnas.orgrsc.orgbiorxiv.org

Table 1: Enzymes of the Phosphoenolpyruvate-Dependent Coenzyme M Biosynthesis Pathway

| Enzyme | Abbreviation | Function |

| (R)-phosphosulfolactate synthase | ComA | Catalyzes the addition of sulfite to phosphoenolpyruvate (PEP) to form (R)-phosphosulfolactate. pnas.org |

| (R)-phosphosulfolactate phosphatase | ComB | Catalyzes the dephosphorylation of (R)-phosphosulfolactate to produce (R)-sulfolactate. pnas.org |

| (R)-sulfolactate dehydrogenase | ComC | Catalyzes the NAD⁺-dependent oxidation of (R)-sulfolactate to form sulfopyruvate. pnas.orgnih.gov |

| Sulfopyruvate decarboxylase | ComDE | Catalyzes the decarboxylation of sulfopyruvate to form sulfoacetaldehyde. rsc.orgresearchgate.net |

A distinct pathway for CoM biosynthesis is found in Class II methanogens, such as those in the orders Methanosarcinales and Methanomicrobiales. nih.govportlandpress.com This pathway starts with L-phosphoserine. It converges with the PEP-dependent pathway at the intermediate sulfopyruvate. pnas.orgresearchgate.net

The key initial step is catalyzed by a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme called cysteate synthase. This enzyme facilitates a concerted reaction involving the elimination of the phosphate group from L-phosphoserine and the addition of sulfite to generate L-cysteate. pnas.orgportlandpress.com Following its formation, L-cysteate is converted to sulfopyruvate through a transamination reaction catalyzed by a canonical aspartate aminotransferase, which is also PLP-dependent. pnas.orgportlandpress.com From sulfopyruvate, the pathway proceeds as described above, with decarboxylation and subsequent reductive thiolation to form CoM. portlandpress.com

Table 2: Key Enzymes of the Phosphoserine-Dependent Coenzyme M Biosynthesis Pathway

| Enzyme | Function | Cofactor |

| Cysteate Synthase | Catalyzes the conversion of L-phosphoserine and sulfite to L-cysteate. pnas.orgportlandpress.com | Pyridoxal 5'-phosphate (PLP) |

| Aspartate Aminotransferase | Catalyzes the transamination of L-cysteate to form sulfopyruvate. pnas.orgportlandpress.com | Pyridoxal 5'-phosphate (PLP) |

The biosynthesis of coenzyme M is a striking example of convergent evolution, where distinct enzymatic pathways have evolved in Archaea and Bacteria to produce the same essential molecule. pnas.orgosti.gov While archaea utilize the PEP- or phosphoserine-dependent pathways, bacteria such as Xanthobacter autotrophicus Py2 employ a different five-step pathway. pnas.orgnih.gov

Although the bacterial pathway also starts from phosphoenolpyruvate (PEP), the subsequent enzymatic transformations and intermediates are different from the archaeal PEP-dependent route. pnas.orgwsu.edu For instance, the bacterial pathway involves the formation of a novel metabolite, sulfoacrylic acid, through the action of an enzyme from the aspartase/fumarase superfamily, a step not seen in archaea. nih.govwsu.edu The existence of these fundamentally different biochemical routes to synthesize the same cofactor from a common precursor strongly suggests that the pathways in archaea and bacteria evolved independently. pnas.orgresearchgate.net This evolutionary divergence is further highlighted by the fact that the enzymes in the bacterial pathway are distinct from those in methanogens. pnas.org The development of these separate biosynthetic strategies underscores the fundamental importance of coenzyme M in the distinct metabolic contexts of these two domains of life. pnas.orgnih.gov

Methyl Group Transfer to Coenzyme M

Once synthesized, coenzyme M must acquire a methyl group to form methyl-coenzyme M, the direct substrate for the final step of methanogenesis. biorxiv.org This transfer is accomplished by specialized methyltransferase enzyme systems that are specific to the C1 substrate being utilized, such as methanol (B129727) or methylamines.

In methanogens that utilize methanol, the transfer of a methyl group to coenzyme M is catalyzed by the methanol:coenzyme M methyltransferase (Mta) enzyme system. pnas.org This system is typically composed of three distinct protein components: MtaA, MtaB, and MtaC. pnas.orgnih.gov

The process involves two main steps. First, the MtaB subunit, which is a zinc-containing protein, activates methanol and transfers its methyl group to the cobalt ion of the corrinoid cofactor bound to the MtaC subunit. pnas.orgnih.gov This methylation changes the oxidation state of the cobalt from Co(I) to Co(III). pnas.org In the second step, the MtaA subunit catalyzes the final transfer of the methyl group from the methylated corrinoid on MtaC to the thiol group of coenzyme M (HS-CoM), forming methyl-coenzyme M (CH₃-S-CoM). pnas.orgnih.gov The MtaC corrinoid protein can be substituted in vitro by free cobalamin, demonstrating the modularity of the system. nih.gov

Table 3: Components of the Methanol:Coenzyme M Methyltransferase (Mta) System

| Component | Type | Function |

| MtaB | Zinc Protein | Activates methanol and catalyzes the methylation of the MtaC-bound corrinoid. pnas.orgnih.gov |

| MtaC | Corrinoid Protein | Accepts the methyl group from methanol, acting as an intermediate methyl carrier. pnas.orgnih.gov |

| MtaA | Methyltransferase | Catalyzes the transfer of the methyl group from methylated MtaC to coenzyme M. pnas.orgnih.gov |

Methanogenesis from methylamines (monomethylamine, dimethylamine, and trimethylamine) also involves a two-step methyl transfer process utilizing dedicated enzyme systems. ebi.ac.ukkegg.jp This process requires a substrate-specific corrinoid protein and a cognate methyltransferase.

The first step is catalyzed by a methylamine-corrinoid protein Co-methyltransferase. wikipedia.org This enzyme transfers the methyl group from a methylamine (B109427) substrate to a specific corrinoid protein (e.g., MtmC for monomethylamine). creative-enzymes.com This reaction methylates the cobalt center of the corrinoid cofactor. creative-enzymes.com

The second step is performed by a separate enzyme, [methyl-Co(III) methylamine-specific corrinoid protein]:coenzyme M methyltransferase. ebi.ac.ukwikipedia.org This zinc-containing enzyme catalyzes the transfer of the methyl group from the now-methylated corrinoid protein to coenzyme M, producing methyl-coenzyme M. kegg.jpwikipedia.org This final product then enters the central pathway of methanogenesis. kegg.jp

Table 4: Enzymes for Methyl Transfer from Methylamine to Coenzyme M

| Enzyme | EC Number | Function |

| Methylamine-corrinoid protein Co-methyltransferase | 2.1.1.248 | Transfers a methyl group from methylamine to a specific corrinoid protein. wikipedia.orgcreative-enzymes.com |

| [Methyl-Co(III) methylamine-specific corrinoid protein]:coenzyme M methyltransferase | 2.1.1.247 | Transfers the methyl group from the methylated corrinoid protein to coenzyme M. ebi.ac.ukkegg.jp |

Role of Methyl-Tetrahydromethanopterin Methyltransferase (Mtr)

In the intricate process of methanogenesis, the methyl group destined for reduction to methane (B114726) is transferred to coenzyme M (HS-CoM). This critical step is catalyzed by the N⁵-methyl-tetrahydromethanopterin:coenzyme M methyltransferase (Mtr), a membrane-bound enzyme complex. biorxiv.orgnih.gov Mtr facilitates the transfer of a methyl group from methyl-tetrahydromethanopterin (methyl-H₄MPT) to HS-CoM, resulting in the formation of methyl-coenzyme M (CH₃-S-CoM). biorxiv.org

This methyl transfer reaction is not only a key chemical transformation but is also a crucial energy-conserving step for many methanogens. The reaction is exergonic and is coupled to the translocation of sodium ions (Na⁺) across the cell membrane, generating a sodium ion motive force. biorxiv.orgasm.org This electrochemical gradient is then utilized by a Na⁺-dependent ATP synthase to produce ATP, the primary energy currency of the cell. biorxiv.org In some archaea, such as methylotrophic methanogens, this reaction can be reversed, utilizing the sodium ion gradient to drive the otherwise energetically unfavorable transfer of a methyl group from methyl-CoM back to tetrahydromethanopterin (H₄MPT). biorxiv.org

The Mtr complex is a sophisticated molecular machine composed of multiple subunits (MtrA-H). nih.govpdbj.org Structural studies have begun to reveal the intricate architecture of this complex, showing how the different subunits are arranged to facilitate both the methyl transfer and the coupled ion transport across the membrane. pdbj.org

Methyl Coenzyme M Reductase (MCR) Reaction in Methanogenesis

The final and rate-limiting step in all biological methane production is catalyzed by methyl-coenzyme M reductase (MCR). asm.orgfrontiersin.org This enzyme brings together methyl-coenzyme M (CH₃-S-CoM) and a second coenzyme, coenzyme B (HS-CoB), to produce methane (CH₄) and a heterodisulfide of the two coenzymes (CoM-S-S-CoB). frontiersin.orgacs.org MCR is a large, complex enzyme, typically with an α₂β₂γ₂ subunit structure, containing a unique nickel-containing prosthetic group called coenzyme F₄₃₀ at each of its two active sites. frontiersin.orgnih.gov The nickel in the active enzyme is in the +1 oxidation state (Ni(I)). frontiersin.orgacs.org

Substrate Recognition and Binding (Methyl-CoM and Coenzyme B)

The catalytic cycle of MCR follows a strictly ordered ternary complex mechanism. nih.gov Coenzyme B (HS-CoB) must bind to the enzyme first, inducing a conformational change that creates a binding site for methyl-coenzyme M (CH₃-S-CoM). nih.gov This ordered binding is crucial for the proper positioning of the substrates within the active site.

While the precise interactions are still under investigation, it is understood that upon binding, the substrates are guided down a 50 Å long channel to the active site containing the F₄₃₀ cofactor. frontiersin.org Recent studies have proposed different binding modes for CH₃-S-CoM. One model suggests the thioether sulfur of methyl-CoM coordinates with the nickel atom of F₄₃₀. acs.org An alternative model proposes that the sulfonate group of methyl-CoM, rather than the thioether, coordinates to the nickel center. biorxiv.orgberstructuralbioportal.org This latter model implies a long-range electron transfer mechanism for the subsequent chemical steps. berstructuralbioportal.org The binding of coenzyme M (HS-CoM), a competitive inhibitor, has been shown to require the presence of coenzyme B, with the thiol group of HS-CoM interacting with the Ni(I) of F₄₃₀. researchgate.net

Product Formation: Methane and CoM-S-S-CoB

Once both substrates are bound in the correct orientation, the catalytic reaction proceeds. The primary products of the MCR-catalyzed reaction in the direction of methanogenesis are methane (CH₄) and the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB). frontiersin.orgnih.gov The formation of these products is the culmination of a series of electron and atom transfer events within the enzyme's active site. The release of the CoM-S-S-CoB product is thought to be facilitated by the binding of new substrates to the second active site, in a mechanism likened to a two-stroke engine. frontiersin.org

Electron Transfer Mechanisms during Methane Formation

The exact mechanism of methane formation by MCR is a subject of ongoing research, with several proposed pathways. A widely accepted mechanism involves radical chemistry. acs.orgbiorxiv.org In this model, the Ni(I) in coenzyme F₄₃₀ initiates the homolytic cleavage of the C-S bond in methyl-coenzyme M. acs.orgbiorxiv.org This generates a methyl radical (•CH₃) and a Ni(II)-S-CoM intermediate. acs.org

The highly reactive methyl radical then abstracts a hydrogen atom from the thiol group of the co-substrate, coenzyme B (HS-CoB), to form methane (CH₄) and a coenzyme B thiyl radical (•S-CoB). acs.org This thiyl radical then reacts with the Ni(II)-bound CoM to form a disulfide radical anion (CoM-S-S-CoB)⁻. biorxiv.org A final one-electron transfer from this radical anion to the nickel center regenerates the active Ni(I) state of F₄₃₀ and releases the heterodisulfide product, CoM-S-S-CoB. acs.orgbiorxiv.org

An alternative mechanism proposes the formation of a methyl-Ni(III) intermediate through a nucleophilic attack of the Ni(I) on the methyl group of methyl-CoM. rsc.org Subsequent steps would then lead to the formation of methane and the heterodisulfide. More recent findings of a Ni-sulfonate binding mode have led to the proposal of mechanisms involving long-range electron transfer. berstructuralbioportal.orgbiorxiv.org Intrinsic electric fields within the MCR active site are also thought to play a crucial role in facilitating the cleavage of the CH₃-S-CoM bond. biorxiv.orgacs.org

Methyl Coenzyme M Reductase (MCR) Reaction in Anaerobic Methane Oxidation (AOM)

In anaerobic methanotrophic (ANME) archaea, the process of methanogenesis is essentially run in reverse to consume methane. frontiersin.orgnih.gov This process, known as anaerobic oxidation of methane (AOM), is a critical component of the global methane cycle, preventing a significant amount of this potent greenhouse gas from reaching the atmosphere. frontiersin.org The key enzyme in the initial activation of methane in AOM is also Methyl-Coenzyme M Reductase. frontiersin.orgfrontiersin.org

Reversal of Methanogenesis and Methane Activation

AOM is believed to proceed via a "reverse methanogenesis" pathway, where the enzymatic machinery of methanogenesis operates in the opposite direction. nih.govasm.orgfrontiersin.org The first and most energetically challenging step is the activation of the highly stable C-H bond of methane. MCR in ANME archaea catalyzes this endergonic reaction, converting methane and the CoM-S-S-CoB heterodisulfide into methyl-coenzyme M (CH₃-S-CoM) and coenzyme B (HS-CoB). frontiersin.orgasm.org

For this thermodynamically unfavorable reaction to proceed, it must be coupled to an exergonic process, typically the reduction of an external electron acceptor such as sulfate (B86663), nitrate (B79036), or metal oxides by a partner bacterium. nih.govmpg.de The MCR found in ANME archaea shows adaptations for this reverse reaction. For instance, ANME-1 archaea possess a modified form of the F₄₃₀ cofactor, which may be better suited for methane oxidation. biorxiv.org Furthermore, ANME archaea have a significantly higher abundance of MCR compared to methanogens, which may help to drive the slow methane activation reaction. asm.org The product of this initial step, methyl-coenzyme M, then enters the reversed methanogenesis pathway to be oxidized further, ultimately to carbon dioxide. frontiersin.org

Interactive Data Table: Key Components in Methyl Coenzyme M Metabolism

| Compound/Enzyme | Abbreviation | Key Function | Organism Type |

| Methyl coenzyme M | CH₃-S-CoM | Methane precursor / product of methane activation | Methanogens / Methanotrophs |

| Coenzyme M | HS-CoM | Methyl group acceptor | Methanogens / Methanotrophs |

| Coenzyme B | HS-CoB | Hydrogen donor / product of heterodisulfide reduction | Methanogens / Methanotrophs |

| Methyl-Tetrahydromethanopterin Methyltransferase | Mtr | Catalyzes methyl group transfer to HS-CoM | Methanogens |

| Methyl Coenzyme M Reductase | MCR | Catalyzes methane formation / methane activation | Methanogens / Methanotrophs |

| Coenzyme F₄₃₀ | F₄₃₀ | Nickel-containing prosthetic group of MCR | Methanogens / Methanotrophs |

| Heterodisulfide of CoM and CoB | CoM-S-S-CoB | Product of MCR in methanogenesis / Substrate in AOM | Methanogens / Methanotrophs |

| Tetrahydromethanopterin | H₄MPT | C₁ carrier | Methanogens |

Role of Methyl-CoM in Reverse Methanogenesis

Reverse methanogenesis, more formally known as the anaerobic oxidation of methane (AOM), is a critical microbial process that consumes methane in anoxic environments, thereby mitigating its release into the atmosphere. frontiersin.orgelifesciences.org This pathway is essentially the reverse of the methane-producing process, methanogenesis. frontiersin.orgfrontiersin.org The central enzyme orchestrating this process is methyl-coenzyme M reductase (MCR), the same enzyme that catalyzes the final step of methane formation. frontiersin.orgfrontiersin.orgacs.org In anaerobic methanotrophic archaea (ANME), MCR functions in reverse to catalyze the initial, and often rate-limiting, step of methane activation. acs.orgnih.gov

The process begins with the binding of methane and the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB) to the active site of MCR. osti.gov MCR then cleaves a C-H bond in methane and catalyzes its reaction with coenzyme M, leading to the formation of methyl-coenzyme M (CH₃-S-CoM) and the release of coenzyme B (HS-CoB). elifesciences.orgfrontiersin.org This initial activation step is energetically challenging and is a key feature of AOM. acs.org

The proposed mechanism involves the active Ni(I) oxidation state of the F₄₃₀ cofactor within MCR. acs.orgbiorxiv.org This Ni(I) species is thought to initiate the reaction, leading to the formation of a methyl radical and a Ni(II)-thiolate intermediate. acs.org Following its formation, methyl-CoM is further oxidized through a series of reactions that are homologous to the reversed methanogenesis pathway, ultimately yielding carbon dioxide (CO₂). frontiersin.orgpnas.org The electrons released during this oxidation are then transferred to an external electron acceptor. biorxiv.orgrsc.org The entire process allows ANME to utilize methane as their primary carbon and energy source. frontiersin.org

| Step | Description | Key Enzyme | Reactants | Products | Reference |

|---|---|---|---|---|---|

| 1 | Methane Activation | Methyl-coenzyme M Reductase (MCR) | Methane (CH₄), CoM-S-S-CoB | Methyl-coenzyme M (CH₃-S-CoM), Coenzyme B (HS-CoB) | elifesciences.orgfrontiersin.orgosti.gov |

| 2 | Further Oxidation | Homologous enzymes of the reverse methanogenesis pathway | Methyl-coenzyme M (CH₃-S-CoM) | Carbon Dioxide (CO₂) | frontiersin.orgpnas.org |

Linkage to Electron Acceptors (e.g., Sulfate Reduction, Iron(III) Reduction, Nitrate Reduction)

The anaerobic oxidation of methane is an exergonic process only when coupled to the reduction of a suitable terminal electron acceptor. biorxiv.org In various anoxic environments, ANME form syntrophic partnerships with other microorganisms that utilize the electrons generated from methane oxidation to reduce different compounds. biorxiv.orgmpg.de The most prominent electron acceptors linked to methyl-CoM-mediated AOM are sulfate, nitrate, and certain metal ions like iron(III).

Iron(III) Reduction: AOM can also be coupled to the reduction of ferric iron (Fe(III)). acs.orgbiorxiv.org Certain microorganisms are capable of utilizing Fe(III) as an electron acceptor for the oxidation of methane. This process is significant in iron-rich terrestrial and freshwater environments. Research has demonstrated that engineered strains of methanogens, such as Methanosarcina acetivorans expressing an ANME-1 MCR, can perform AOM using Fe(III) as the terminal electron acceptor. acs.org

Nitrate Reduction: The coupling of AOM to nitrate (NO₃⁻) reduction is known as denitrifying anaerobic methane oxidation (DAMO). This process is carried out by specific archaea, such as Candidatus Methanoperedens nitroreducens, which possess the genes for methyl-coenzyme M reductase (McrA). nih.govd-nb.info These organisms oxidize methane, again starting with the formation of methyl-CoM, while using nitrate as the electron acceptor, reducing it to nitrite (B80452) (NO₂⁻). nih.govd-nb.inforu.nl Often, these archaea work in consortia with bacteria that can further reduce the nitrite to dinitrogen gas (N₂), completing the denitrification process. nih.govd-nb.info

Enzymology and Structural Biology of Methyl Coenzyme M Reductase Mcr

Molecular Architecture of MCR

The structural integrity of MCR is fundamental to its catalytic activity. Its composition and the existence of different forms allow organisms to adapt to varying environmental conditions.

Heterohexameric Composition (α2β2γ2)

Methyl coenzyme M reductase is a large protein, with a molecular weight of approximately 300 kilodaltons, organized as a heterohexamer. callutheran.edunih.gov This structure consists of two alpha (α), two beta (β), and two gamma (γ) subunits, denoted as α2β2γ2. callutheran.edunih.govresearchgate.net These subunits are intricately associated, with each subunit making contact with every other subunit except for the two gamma subunits. callutheran.edu This arrangement results in two identical active sites per hexamer. callutheran.edunih.gov Each active site is located at the interface of the α, α', β, and γ subunits (and α', α, β', and γ' for the second site), creating a deep, narrow channel. nih.govnih.gov This channel, which is about 50 Å long, provides access for the substrates, methyl-coenzyme M and coenzyme B, to the deeply buried active site containing the coenzyme F430. nih.gov

The α and β subunits, despite sharing only 14% sequence identity, are structurally very similar, primarily composed of alpha helices. callutheran.edu This structural homology suggests a possible evolutionary origin from a tetramer of identical subunits encoded by genes that subsequently diverged. callutheran.edu

MCR Isozymes (MCR I and MCR II) and their Differential Characteristics

Some methanogenic archaea, such as Methanobacterium thermoautotrophicum and Methanothermobacter marburgensis, possess two distinct forms of MCR, known as isozymes MCR I and MCR II. nih.govfrontiersin.orgacs.org These isozymes are expressed under different growth conditions, suggesting a mechanism for adaptation to environmental changes. nih.govfrontiersin.org MCR II is typically expressed during the logarithmic growth phase when substrates are plentiful, while MCR I synthesis increases during the stationary phase or under substrate-limiting conditions, particularly when the H₂ supply is low. frontiersin.orgacs.org The expression of these isozymes is also influenced by factors such as pH and temperature. frontiersin.org

The two isozymes exhibit notable differences in their genetic makeup and biochemical properties. The operon for MCR I in M. marburgensis is typically mcrBDCGA, whereas the operon for MCR II lacks the mcrC gene. frontiersin.orgresearchgate.net They also differ in their kinetic parameters. nih.govacs.org

| Characteristic | MCR I | MCR II |

|---|---|---|

| Km for CH₃-S-CoM | 0.6-0.8 mM | 1.3-1.5 mM |

| Km for HS-HTP (Coenzyme B) | 0.1-0.3 mM | 0.4-0.6 mM |

| Vmax | ~6 µmol·min⁻¹·mg⁻¹ | ~21 µmol·min⁻¹·mg⁻¹ |

| pH Optimum | 7.0-7.5 | 7.5-8.0 |

Coenzyme F430: The Essential Nickel Tetrapyrrole Cofactor

At the heart of MCR's catalytic machinery lies coenzyme F430, a unique nickel-containing modified tetrapyrrole. scispace.comnih.gov This cofactor is essential for the enzymatic activity, participating directly in the chemical transformations of methane (B114726) metabolism.

Biosynthesis and Maturation of Coenzyme F430

The biosynthesis of coenzyme F430 is a complex process that begins with uroporphyrinogen III, the common precursor for all tetrapyrroles, including hemes and chlorophylls. scispace.comuea.ac.uk The pathway involves a series of enzymatic steps, including nickel chelation, amidation, macrocyclic ring reduction, lactamization, and carbocyclic ring formation. scispace.comnih.govuea.ac.uk Key intermediates in this pathway include sirohydrochlorin (B1196429). scispace.comnih.gov In Methanosarcina acetivorans, genes designated cfbA-E have been identified to catalyze the conversion of sirohydrochlorin to coenzyme F430. nih.govuea.ac.uk

The maturation of the MCR enzyme involves more than just the synthesis of F430. Accessory proteins, often encoded in the mcr operon, play crucial roles. researchgate.net McrC is believed to be part of a protein complex responsible for the reductive activation of the F430 nickel ion to its active Ni(I) state. frontiersin.orgresearchgate.net McrD is thought to function as a chaperone protein, binding to F430 and facilitating its insertion into the MCR active site. researchgate.net

Role of Nickel Oxidation States (Ni(I), Ni(II), Ni(III)) in Catalysis

The catalytic cycle of MCR involves the nickel atom of coenzyme F430 cycling through different oxidation states: Ni(I), Ni(II), and Ni(III). nih.govresearchgate.net The active state of the enzyme required to initiate catalysis contains Ni(I), which is a potent nucleophile. nih.govrsc.org This Ni(I) state, often referred to as MCR-red, is highly reactive and extremely sensitive to oxygen. acs.orgnih.gov

The proposed catalytic mechanism involves the Ni(I) center of F430. mpg.de One prominent mechanism suggests that the Ni(I) attacks the methyl group of methyl-coenzyme M, leading to the formation of a methyl-Ni(III) intermediate and a CoM thiolate. rsc.org Another proposed mechanism involves the formation of a methyl radical. scispace.comnih.govuea.ac.uk

Under cellular conditions, the active Ni(I) state can be readily oxidized to the inactive Ni(II) or Ni(III) states, particularly if the cellular redox potential becomes too high. acs.orgnih.govresearchgate.net Methanogens have developed an ATP-dependent enzyme system to reactivate the oxidized MCR by reducing the nickel center back to the active Ni(I) state. acs.orgnih.gov

| Oxidation State | Common Name | EPR Signal | Color/Absorbance Maxima (λmax) | Activity |

|---|---|---|---|---|

| Ni(I) | MCR-red | Active | Greenish (382 nm, 754 nm) | Catalytically Active |

| Ni(II) | MCR-silent | Silent | Yellow (430 nm) | Inactive |

| Ni(III) | MCR-ox | Active | - | Inactive |

Note: The MCR-ox1 state, initially thought to be Ni(I), is now suggested by some studies to be a Ni(II) species coupled to a thiyl radical, which is formally equivalent to a Ni(III) state. acs.org

Modified F430 Variants (e.g., 17²-methylthio-F430) and their Functional Implications

Recent research has revealed that not all organisms utilize the canonical coenzyme F430. Several structural variants have been discovered, particularly in anaerobic methanotrophic archaea (ANME). mpg.denih.gov One significant variant is 17²-methylthio-F430 (mt-F430), found in ANME-1, which is involved in the anaerobic oxidation of methane. nih.govosti.govresearchgate.net

Other modified forms have also been identified in methanogens. For instance, Methanocaldococcus jannaschii and Methanococcus maripaludis contain a variant (F430-3) with a 3-mercaptopropionate (B1240610) moiety attached. mpg.denih.gov In total, at least nine modified F430 structures have been identified across various methanogens and ANME. mpg.denih.gov

These modifications are not merely decorative; they appear to have functional implications. Molecular dynamics simulations suggest that the active site of MCR is optimized for a specific F430 variant. researchgate.netacs.org For example, in ANME-1 MCR, a key amino acid substitution (Gln to Val) creates space to accommodate the methylthio group of mt-F430. osti.govacs.org These structural alterations can influence the positioning of substrates within the active site, potentially tuning the enzyme's catalytic efficiency for either methane formation or oxidation. osti.govacs.org The modifications can also impact the intrinsic electric fields within the active site that are thought to be crucial for driving the catalytic reaction. osti.govresearchgate.net The discovery of these F430 variants suggests additional, as-yet-unknown biochemical roles for these fascinating molecules. mpg.denih.gov

MCR Catalytic Mechanism

The precise catalytic mechanism of Methyl Coenzyme M Reductase (MCR), the enzyme responsible for the final step in methanogenesis and the initial step in the anaerobic oxidation of methane (AOM), remains a subject of intensive research. frontiersin.orgnih.gov The reaction involves the conversion of methyl-coenzyme M (methyl-SCoM) and coenzyme B (CoBSH) into methane (CH₄) and a heterodisulfide (CoM-S-S-CoB). nih.gov Central to this process is the nickel-containing cofactor F430, which cycles through different oxidation states to facilitate catalysis. frontiersin.org Several mechanistic pathways have been proposed, primarily revolving around the nature of the key intermediates.

Proposed Radical Mechanisms (Methyl Radical, Thiol Radical)

A prominent and well-supported proposed mechanism for MCR catalysis involves radical intermediates. researchgate.netacs.org This pathway, often referred to as Mechanism II, posits that the active Ni(I) state of the F430 cofactor initiates the reaction by attacking the sulfur atom of methyl-SCoM. nih.govrsc.org This interaction promotes the homolytic cleavage of the C-S bond, generating a methyl radical (•CH₃) and a Ni(II)-thiolate complex. researchgate.netnih.govrsc.org

The highly reactive methyl radical then abstracts a hydrogen atom from the thiol group of the second substrate, coenzyme B (CoBSH), to form methane. rsc.orgbiorxiv.org This hydrogen abstraction step results in the formation of a coenzyme B thiyl radical (CoBS•). rsc.org Subsequently, the CoBS• radical reacts with the Ni(II)-bound coenzyme M thiolate to form a disulfide anion radical. biorxiv.org An intramolecular electron transfer from this radical anion to the Ni(II) center regenerates the catalytically active Ni(I) state and releases the heterodisulfide product, CoM-S-S-CoB, completing the catalytic cycle. rsc.org

Experimental evidence from transient kinetic and spectroscopic studies, including magnetic circular dichroism, supports the formation of a Ni(II)-thiolate intermediate, which is a key feature of the methyl radical mechanism. acs.org Furthermore, computational studies have indicated that the methyl radical pathway is thermodynamically favorable under physiological conditions. acs.org Isotope exchange studies are also consistent with the formation of intermediates proposed in radical-based mechanisms. sonar.ch

Proposed Intermediate Species (Methyl-Ni(III) Intermediate, Ni(II)-thiolate, Methyl Anion)

While the radical mechanism has gained significant traction, alternative pathways involving different intermediate species have also been proposed and investigated.

Methyl-Ni(III) Intermediate (Mechanism I): This mechanism involves a nucleophilic attack of the Ni(I) center on the methyl group of methyl-SCoM. nih.govresearchgate.net This S_N2-type reaction would lead to the formation of an organometallic methyl-Ni(III) intermediate and the release of the CoM thiolate. nih.govrsc.orgunl.edu This proposed intermediate is analogous to the methyl-cob(III)alamin species seen in B₁₂-dependent methyltransferases. researchgate.net Subsequent steps would involve the reaction with CoBSH to generate methane and regenerate the Ni(I) state. While the formation of a methyl-Ni(III) species has been generated and studied by reacting the active enzyme with alkyl halides, direct evidence for its presence as a key intermediate during the native reaction is less conclusive. unl.eduacs.org

Ni(II)-thiolate: As a key component of the radical mechanism (Mechanism II), the Ni(II)-thiolate intermediate is formed upon the homolytic cleavage of the methyl-SCoM C-S bond. researchgate.netnih.govacs.org Spectroscopic data, particularly from magnetic circular dichroism, have provided evidence for the formation of a Ni(II)-thiolate species during the reaction, lending strong support to the radical pathway. acs.org

Methyl Anion (Mechanism III): A third, less commonly cited mechanism proposes the nucleophilic attack of Ni(I) on the sulfur atom of methyl-SCoM, which would generate a Ni(III)-SCoM species and a highly reactive methyl anion (CH₃⁻). frontiersin.orgrsc.org This methyl anion would then be protonated by CoBSH to form methane. rsc.org This pathway is considered less likely due to the high energy associated with a free methyl anion.

The active form of the enzyme required to initiate catalysis is widely accepted to be the EPR-active MCRred1 state, which contains Ni(I). frontiersin.org The interconversion between the various proposed nickel oxidation states (Ni(I), Ni(II), and Ni(III)) and their coordination environments are central to all proposed catalytic cycles. frontiersin.orgnih.gov

Conformational Changes and Substrate Channeling during Catalysis

The MCR enzyme is a complex α₂β₂γ₂ heterotrimer with two active sites, each located at the bottom of a long, narrow, and predominantly hydrophobic channel that is approximately 50 Å in length. frontiersin.orgnih.gov This structural arrangement necessitates a highly ordered process of substrate entry and product release, known as substrate channeling.

Crystallographic and kinetic studies have revealed that the binding of substrates is strictly ordered. nih.govnih.gov Methyl-SCoM must enter the channel and bind in the active site first. nih.gov This initial binding event induces specific conformational changes in the enzyme structure. nih.govnih.govresearchgate.net These changes are thought to optimize the active site for the subsequent binding of the second substrate, coenzyme B. acs.org The binding of CoBSH then triggers further conformational shifts, moving the substrates into closer proximity to the nickel center of cofactor F430, which is essential for promoting the cleavage of the C-S bond of methyl-SCoM. nih.govnih.gov

The structure of the active Ni(I) form of MCR is thought to be dynamic, allowing for these necessary conformational changes to facilitate catalysis, which may include the downward movement of CoBSH within the substrate channel. biorxiv.org This dynamic nature contrasts with the more rigid structures observed in the inactive Ni(II) states of the enzyme. biorxiv.orgresearchgate.net The binding of coenzyme M has been shown to induce specific changes that ensure it enters the channel before coenzyme B, as required by the geometry of the active site. nih.gov Following the reaction, the products, methane and the heterodisulfide, exit through the channel, and the active site is replenished with water molecules. nih.govresearchgate.net

Kinetic Analysis of MCR-Catalyzed Reactions

Kinetic studies have been instrumental in elucidating the intricate mechanism of MCR. Using techniques such as static binding, chemical quench, and stopped-flow spectrophotometry, researchers have been able to measure the rate constants for individual steps in the catalytic cycle. nih.govnih.gov

These investigations have confirmed the strictly ordered ternary complex mechanism. nih.govnih.gov MCR can bind either methyl-SCoM or CoBSH individually. However, the MCR·CoBSH binary complex is inhibitory, and the binding of methyl-SCoM to this complex is highly disfavored (K_d = 56 mM). nih.govnih.gov In contrast, the MCR·methyl-SCoM binary complex is productive. nih.gov The subsequent binding of CoBSH to this productive complex to form the active ternary complex is highly favored (K_d = 79 μM). nih.govnih.gov

Once the productive ternary complex is formed, the chemical reaction proceeds with an observed rate constant (k_obs) of approximately 20 s⁻¹ at 25°C. nih.govnih.gov This leads to the rapid formation and release of methane, leaving a binary product complex. This is followed by electron transfer to regenerate the active Ni(I) state and release the final heterodisulfide product. nih.govnih.gov

The use of coenzyme B analogues has also been a valuable tool in kinetic analysis, allowing researchers to slow down the reaction and gain further mechanistic insights that support the methyl radical pathway. acs.org Kinetic traces monitored by stopped-flow spectrophotometry show distinct phases corresponding to the decay of the Ni(I) state and the formation of Ni(II)/Ni(III) species, allowing for the deconvolution of the complex reaction steps. nih.govresearchgate.net

Table 1: Kinetic Parameters for MCR-Catalyzed Reaction This table is for illustrative purposes, compiled from descriptive text in the search results. Actual values would be derived from specific experimental data not fully available in the snippets.

| Parameter | Value | Description |

| K_d (MCR·CoBSH) | 56 mM | Dissociation constant for the inhibitory binary complex. nih.govnih.gov |

| K_d (CoB₇SH·MCR·CH₃SCoM) | 79 μM | Dissociation constant for the productive ternary complex. nih.govnih.gov |

| k_obs (chemical reaction) | ~20 s⁻¹ | Observed rate constant for the chemical reaction at 25°C. nih.govnih.gov |

| k_lim (saturating CoB₇SH) | 28 ± 2 s⁻¹ | Limiting rate constant at saturating Coenzyme B concentrations. nih.gov |

Post-Translational Modifications (PTMs) of MCR

A remarkable feature of Methyl Coenzyme M Reductase is the presence of several unusual post-translational modifications (PTMs) located in and around the active site, particularly on the McrA subunit. frontiersin.orgnih.gov These modifications are highly conserved in many cases, suggesting they play a crucial role in the enzyme's structure, stability, or catalytic function. illinois.eduasm.org

Identification and Characterization of Unique PTMs

High-resolution X-ray crystallography and mass spectrometry have been pivotal in identifying a variety of unique PTMs in MCR from different methanogenic and methanotrophic archaea. frontiersin.orgasm.orgresearchgate.net

Methylation: One of the most common PTMs is methylation at several amino acid residues. The methyl groups are typically donated by S-adenosylmethionine (SAM). frontiersin.org

1-N-methylhistidine (or 3-methylhistidine): Found in all MCRs examined to date. elifesciences.org

5-(S)-methylarginine: Present in many methanogenic archaea. researchgate.netelifesciences.org

2-(S)-methylglutamine: This modification is synthesized by a B12-dependent radical SAM enzyme. illinois.eduasm.org

S-methylcysteine: The presence of this modification is variable among different species. elifesciences.org A canonical SAM-dependent methyltransferase encoded by the mcmA gene is responsible for this PTM. asm.org

Thioamidation: A very rare PTM in proteins, the thioamidation of a glycine (B1666218) residue (to form thioglycine) is a conserved feature in MCRs from both methanogens and anaerobic methanotrophs. frontiersin.orgresearchgate.netelifesciences.org Genetic studies have identified that the ycaO and tfuA genes are responsible for installing this modification. elifesciences.org The absence of thioglycine (B1297541) has been shown to affect the growth rate of the organism, suggesting a role in stabilizing the protein structure near the active site. elifesciences.org

Other Modifications:

Didehydroaspartate: Identified adjacent to the thioglycine residue in MCR from Methanothermobacter marburgensis and Methanosarcina barkeri. frontiersin.org It appears to be dispensable but may slightly enhance catalytic efficiency. frontiersin.org

Hydroxytryptophan: 6-hydroxytryptophan and 7-hydroxytryptophan have also been identified in certain MCRs. asm.orgresearchgate.net

The specific pattern of these PTMs can vary between different species and even between MCR isozymes (MCRI and MCRII) within the same organism. frontiersin.orgresearchgate.net For example, MCR from anaerobic methanotrophic (ANME) archaea exhibits different PTM patterns compared to those from methanogens, which may be related to tuning the enzyme for methane oxidation versus methane production. frontiersin.orgbohrium.com While the genes and enzymes for some PTMs have been identified, the biosynthetic pathways for others, like didehydroaspartate and hydroxytryptophan, remain to be elucidated. frontiersin.org

Table 2: Summary of Key Post-Translational Modifications in MCR This interactive table summarizes the PTMs identified in MCR across various studies.

| Modification | Location/Residue | Conservation/Function | Biosynthesis |

| Methylation | |||

| 1-N-Methylhistidine | Histidine | Highly conserved across all MCRs. elifesciences.org | SAM-dependent methyltransferase (enzyme unknown). frontiersin.org |

| 5-(S)-Methylarginine | Arginine | Found in many methanogens, but not all. researchgate.netelifesciences.org | Potential radical SAM-dependent methyltransferase. frontiersin.org |

| 2-(S)-Methylglutamine | Glutamine | Variably present. asm.orgelifesciences.org | B12-dependent radical SAM enzyme (MgmA). illinois.eduasm.org |

| S-Methylcysteine | Cysteine | Variable abundance. researchgate.netelifesciences.org | Canonical SAM-dependent methyltransferase (McmA). asm.org |

| Thioamidation | |||

| Thioglycine | Glycine | Conserved in methanogenic and methanotrophic MCRs. frontiersin.orgresearchgate.net Structural role. elifesciences.org | Involves YcaO and TfuA proteins. elifesciences.org |

| Other | |||

| Didehydroaspartate | Aspartate | Present in some species, may slightly increase catalytic efficiency. frontiersin.org | Unknown. frontiersin.org |

| Hydroxytryptophan | Tryptophan | Identified in some MCRs. asm.orgresearchgate.net | Unknown. frontiersin.org |

Functional Significance of PTMs in MCR Activity and Stability

Post-translational modifications (PTMs) in the active site of Methyl-coenzyme M reductase (MCR) are crucial for the enzyme's function and stability. These modifications are not merely decorative but play significant roles in fine-tuning the catalytic activity and structural integrity of the enzyme. The alpha subunit of MCR, McrA, is host to a variety of these unusual amino acid modifications. plos.orgnih.gov

The functions of these PTMs are complex and can be interdependent. For instance, interactions between S-methylcysteine, thioglycine, and 5-(S)-methylarginine have been shown to alter the thermal stability of MCR in a combinatorial manner. nih.gov This suggests that the collective effect of these modifications is not simply additive, but rather results from intricate interplay between the residues. nih.gov While high-resolution crystal structures of MCR lacking these modifications may appear indistinguishable from the fully modified enzyme, the absence of these PTMs can create voids in the core of the enzyme near the active site. This can compromise the catalytic stability of MCR during its reaction cycle without altering the enzyme's basic conformational state. plos.org

Table 1: Functional Significance of Key Post-Translational Modifications in MCR

| Modification | Location | Proposed Function(s) | Key Findings |

| Thioglycine | McrA | Enhances thermal stability; Stabilizes protein secondary structure near the active site. illinois.edunih.gov | Mutants lacking thioglycine show severe growth defects at higher temperatures. illinois.edu |

| 5-(S)-methylarginine | McrA | Crucial for catalytic activity. asm.org | Its absence significantly reduces the rate of methanogenesis. asm.org |

| S-methylcysteine | McrA | Adaptation to mesophilic conditions; Contributes to thermal stability through interactions with other PTMs. nih.govnih.gov | Mutants show complex interactions with other PTMs affecting thermal stability. nih.gov |

| Didehydroaspartate | McrA | May slightly increase the catalytic efficiency of the enzyme. frontiersin.org | Its functional role is still under investigation. |

| N1-methylhistidine | McrA | Widely conserved, suggesting an important but as-yet unconfirmed role in catalysis or structure. plos.org | The enzyme responsible for this modification has not yet been identified. plos.org |

| 2-(S)-methylglutamine | McrA | Affects MCR activity and cofactor binding. frontiersin.org | Its formation is catalyzed by a radical SAM enzyme. frontiersin.org |

Enzymes Involved in MCR PTMs (e.g., Radical SAM Methyltransferases, TfuA)

The biosynthesis of the unique post-translational modifications in MCR is carried out by a dedicated suite of enzymes. These enzymes are responsible for installing the modifications with high specificity on the McrA subunit.

The methylation of various residues is a prominent feature of MCR, and these reactions are catalyzed by different types of methyltransferases. The formation of S-methylcysteine is attributed to a canonical S-adenosyl-L-methionine (SAM)-dependent methyltransferase encoded by the mcmA gene. plos.orgnih.gov

In contrast, the methylation of arginine and glutamine at carbon atoms requires the more complex chemistry of radical SAM (S-adenosyl-L-methionine) enzymes. The 5-(S)-methylarginine modification is installed by a radical SAM methyltransferase designated MamA (formerly known as Mmp10). plos.orgasm.org This enzyme is highly specific for the McrA subunit. asm.org Similarly, a B12-dependent radical SAM enzyme is responsible for the formation of 2-(S)-methylglutamine. frontiersin.org

The formation of thioglycine involves a different enzymatic system. Genetic and biochemical evidence has demonstrated that the ycaO and tfuA genes are required for this modification. illinois.edunih.govelifesciences.org It is hypothesized that the YcaO protein, which is a member of the DUF71 family, and TfuA, an iron-sulfur cluster-containing protein, work in concert to convert a glycine residue into a thioglycine. illinois.eduacs.org While the precise mechanism is still under investigation, it is likely that YcaO acts as a backbone kinase, and TfuA may be involved in sulfur transfer or substrate recognition. acs.org

Table 2: Enzymes Responsible for MCR Post-Translational Modifications

| Modification | Enzyme(s) | Enzyme Class | Key Characteristics |

| S-methylcysteine | McmA | SAM-dependent methyltransferase | Catalyzes the S-methylation of a cysteine residue. plos.orgnih.gov |

| 5-(S)-methylarginine | MamA (Mmp10) | Radical SAM methyltransferase | Specifically methylates an arginine residue on the McrA subunit. plos.orgasm.org |

| 2-(S)-methylglutamine | Not definitively named | B12-dependent radical SAM enzyme | Catalyzes the methylation of a glutamine residue. frontiersin.org |

| Thioglycine | YcaO and TfuA | YcaO-family protein and an iron-sulfur protein | Work together to convert a glycine to a thioglycine. illinois.edunih.gov |

MCR Activation and Reactivation Mechanisms

For MCR to be catalytically active, the nickel center of its coenzyme F430 must be in the +1 oxidation state (Ni(I)), a form known as MCRred1. nih.govosti.gov However, this state is highly susceptible to oxidation, leading to inactive Ni(II) or Ni(III) forms. nih.govosti.gov Therefore, methanogens have evolved sophisticated mechanisms to activate and reactivate MCR.

In Vivo Activation Processes (e.g., H2- and CO-dependent activation)

In living cells, MCR can be activated by purging with either hydrogen (H₂) or carbon monoxide (CO). nih.govosti.gov Both processes ultimately lead to the reduction of the nickel center to the active Ni(I) state. However, there are significant differences between these two activation methods.

CO-dependent activation is notably faster and more efficient than H₂-dependent activation. nih.govnih.gov The rate of in vivo activation by CO is approximately 15 times faster than that by H₂. nih.gov Furthermore, CO activation results in a two-fold higher level of the active MCRred1 form compared to H₂ activation. nih.gov A key difference is the absence of a lag phase in CO-dependent activation, whereas H₂-dependent activation exhibits a significant lag time of about 10 hours. nih.gov

The activation by CO is dependent on the activity of carbon monoxide dehydrogenase (CODH), as demonstrated by inhibition experiments with cyanide. nih.govfrontiersin.org In contrast, formate (B1220265), another strong reductant, is unable to activate MCR in Methanothermobacter marburgensis in vivo. nih.govfrontiersin.org

Table 3: Comparison of In Vivo MCR Activation by H₂ and CO

| Feature | H₂-dependent Activation | CO-dependent Activation |

| Relative Rate | Slower (rate constant of ~8 min⁻¹) nih.gov | Faster (rate constant of ~130 min⁻¹) nih.gov |

| Activation Level | Lower | Approximately two-fold higher MCRred1 formation nih.gov |

| Lag Phase | Present (~10 hours) nih.gov | Absent nih.gov |

| Required Enzyme | Hydrogenase (implied) | Carbon Monoxide Dehydrogenase (CODH) nih.gov |

In Vitro Activation Systems and Required Protein Components (A2, A3a)

The in vitro activation of MCR has been achieved, shedding light on the specific protein components required for this process. nih.govasm.org A cell-free system has been developed that can fully activate MCR in the presence of dithiothreitol (B142953) (DTT) as a reductant. nih.gov This system requires two key protein components: A2 and A3a. nih.govasm.org

Component A2 is an ATP carrier with two ATP binding domains. frontiersin.org It is thought to function by transporting ATP to an Fe-protein homolog. frontiersin.org

Component A3a is a more complex, multi-enzyme assembly. nih.gov It contains the mcrC gene product, an Fe-protein homolog, an iron-sulfur flavoprotein, and other proteins involved in heterodisulfide (HDS) reductase-coupled electron bifurcation. frontiersin.orgnih.gov The presence of the heterodisulfide CoM-S-S-CoB has been shown to promote the inactivation of the active MCRred1 form. frontiersin.orgnih.gov This underscores the importance of isolating the activation process from the catalytic reaction that produces this inhibitory product. nih.gov

Role of Electron Donors and Redox Potentials

The activation of MCR is fundamentally a redox process, and the potentials of the electron donors are critical. The midpoint potential of the Ni(II)/Ni(I) couple in coenzyme F430 is very low, estimated to be below -600 mV. researchgate.net This low potential presents a thermodynamic challenge for reduction.

In vivo, the standard redox potential of the CO₂/CO half-cell is approximately -520 mV, which is about 100 mV more negative than that of the 2H⁺/H₂ half-cell (-414 mV). frontiersin.org This more negative redox potential of the CO₂/CO couple provides a greater driving force for the reduction of the nickel center, which helps to explain the faster rate of CO-dependent activation compared to H₂-dependent activation. frontiersin.org Despite formate having a similar standard redox potential to the H₂/H⁺ couple, it is not capable of activating MCR in vivo. frontiersin.org

In the in vitro system, the activation of MCR has been achieved using dithiothreitol (DTT), which has a midpoint potential of -320 mV. nih.gov The ability to use a reductant with a significantly higher potential than the Ni(II)/Ni(I) couple highlights the role of the A2 and A3a components in coupling the energetically unfavorable electron transfer to the hydrolysis of ATP, thereby providing the necessary energy to drive the reduction of the nickel center. nih.gov

Table 4: Relevant Redox Potentials in MCR Activation

| Redox Couple | Midpoint Potential (E₀') | Relevance |

| Ni(II)F430/Ni(I)F430 | < -600 mV researchgate.net | The target redox couple for MCR activation. |

| CO₂/CO | ~ -520 mV frontiersin.org | Provides a strong driving force for in vivo activation. frontiersin.org |

| 2H⁺/H₂ | ~ -414 mV frontiersin.orgnih.gov | Electron source for in vivo activation, but with a lower driving force than CO. frontiersin.org |

| CO₂/HCOOH | ~ -430 mV frontiersin.org | Despite its low potential, formate does not activate MCR in vivo. frontiersin.org |

| Dithiothreitol (DTT) | -320 mV nih.gov | Successful electron donor for in vitro activation when coupled with A2, A3a, and ATP. nih.gov |

| CoM-S-S-CoB/HS-CoM + HS-CoB | -140 mV researchgate.netacs.org | The redox potential of the physiological substrates; a higher potential can lead to oxidation of active MCR. researchgate.netacs.org |

Table of Compound Names

| Abbreviation | Full Name |

| MCR | Methyl-coenzyme M reductase |

| PTM | Post-translational modification |

| McrA | Alpha subunit of MCR |

| SAM | S-adenosyl-L-methionine |

| CO | Carbon monoxide |

| H₂ | Hydrogen |

| DTT | Dithiothreitol |

| ATP | Adenosine triphosphate |

| HDS | Heterodisulfide (CoM-S-S-CoB) |

| CODH | Carbon monoxide dehydrogenase |

| CoM-S-S-CoB | Heterodisulfide of coenzyme M and coenzyme B |

| F430 | Coenzyme F430 |

| Ni(I) | Nickel(I) oxidation state |

| Ni(II) | Nickel(II) oxidation state |

| Ni(III) | Nickel(III) oxidation state |

| MCRred1 | Active form of MCR with Ni(I) |

| CO₂ | Carbon dioxide |

| HCOOH | Formic acid |

| CH₄ | Methane |

| CH₃-S-CoM | Methyl-coenzyme M |

| HS-CoB | Coenzyme B |

Genetic and Evolutionary Aspects of Methyl Coenzyme M Metabolism

The mcrABG Operon as a Molecular Marker

The operon encoding the subunits of the MCR enzyme, particularly the mcrA gene, has become an indispensable molecular marker in microbial ecology. nih.gov This gene's functional significance and conserved nature make it an ideal target for studying the diversity and distribution of methanogenic and related archaea. nih.gov

The mcrA gene, which codes for the alpha subunit of MCR, is a powerful tool for the phylogenetic analysis of methanogens and anaerobic methane-oxidizing archaea (ANME). nih.gov Its use as a functional marker is advantageous because, unlike the more commonly used 16S rRNA gene, MCR is exclusive to this metabolic group, providing a direct link between genetic identity and metabolic potential. nih.govaaspjournal.org

Phylogenetic trees constructed from mcrA gene sequences show a topology that is largely congruent with trees based on 16S rRNA genes, validating its use for evolutionary studies. nih.gov Analysis of mcrA sequences has revealed a vast diversity of methanogens, often identifying novel lineages that have not yet been cultivated in the laboratory. semanticscholar.orgasm.org These studies have successfully classified methanogens into distinct phylogenetic groups. For instance, one analysis separated methanogens into two primary lineages, Group A and Group B, which also correlated with their metabolic pathways and environmental habitats. aaspjournal.orgresearchgate.net Group A, which includes members of the class Methanomicrobia, utilizes hydrogenotrophic, acetoclastic, and methylotrophic pathways, while Group B is predominantly composed of thermophilic or hyperthermophilic hydrogenotrophs. aaspjournal.orgresearchgate.net

The high degree of sequence conservation in certain regions of the mcrA gene allows for the design of degenerate primers capable of amplifying this gene from a wide range of methanogens, further enhancing its utility in diversity studies. aaspjournal.orgnih.gov These molecular tools have been instrumental in exploring methanogen populations in diverse environments, from landfill sites to anaerobic digesters. nih.govsemanticscholar.org

Quantifying the abundance of the mcrA gene provides a direct measure of the methanogenic potential within a microbial community. nih.gov Real-time quantitative PCR (qPCR) has become a standard method for this purpose, allowing researchers to determine the copy number of the mcrA gene in DNA extracted from environmental samples. nih.govasm.orgoup.com

By measuring mcrA gene abundance, scientists can gain insights into the key players in methane (B114726) cycling in environments like paddy fields, wetlands, and marine sediments. frontiersin.orgjst.go.jp This information is crucial for understanding the contribution of these ecosystems to the global methane budget and for optimizing engineered systems that rely on methanogenesis. core.ac.uk

Diversification of MCR-Encoding Archaea

Once thought to be confined to methanogens, the discovery of MCR homologs in other archaeal lineages has revolutionized our understanding of its functional diversity. These findings indicate that the MCR enzyme has been adapted to metabolize substrates other than methyl-coenzyme M, such as larger alkanes. nih.gov

A significant breakthrough was the discovery that anaerobic methane-oxidizing archaea (ANME) utilize a variant of MCR to catalyze the reverse reaction of methanogenesis: the oxidation of methane. nih.govresearchgate.netfrontiersin.org This process is a critical sink for methane in marine sediments. frontiersin.org Phylogenetic analyses of the mcrA genes from ANME groups show that they are distinct from, but related to, those of methanogens, providing a functional genomic link between these two metabolically opposed groups. asm.org

More recently, divergent MCR-like enzymes, termed alkyl-coenzyme M reductases (ACRs), have been identified in archaea that can anaerobically oxidize non-methane alkanes like ethane, propane, and butane. researchgate.netsdu.dknih.gov These organisms, referred to as anaerobic multicarbon alkane-oxidizing archaea (ANKA), use ACRs to initiate the degradation of these hydrocarbons. researchgate.netnih.gov The discovery of ACRs has significantly expanded the known catalytic range of the MCR enzyme family. sdu.dknih.gov Phylogenetic analysis reveals that these ACRs form distinct clades from the canonical MCRs of methanogens and ANMEs, suggesting a long evolutionary history of diversification. researchgate.netresearchgate.net

| Enzyme Type | Abbreviation | Primary Function | Organism Group | Typical Substrate |

|---|---|---|---|---|

| Methyl-Coenzyme M Reductase | MCR | Methane formation | Methanogens | Methyl-Coenzyme M |

| Methyl-Coenzyme M Reductase | MCR | Anaerobic methane oxidation | Anaerobic Methane-Oxidizing Archaea (ANME) | Methane |

| Alkyl-Coenzyme M Reductase | ACR | Anaerobic alkane oxidation | Anaerobic Multicarbon Alkane-Oxidizing Archaea (ANKA) | Ethane, Propane, Butane, etc. |

The application of cultivation-independent techniques, particularly metagenomics and metatranscriptomics, has been pivotal in uncovering the hidden diversity of MCR-encoding archaea. researchgate.net By sequencing DNA and RNA directly from environmental samples, researchers have identified mcr genes in a wide array of archaeal phyla beyond the Euryarchaeota, where they were traditionally thought to reside. nih.govresearchgate.net

Metagenome-assembled genomes (MAGs) have revealed the presence of mcr operons in novel archaeal lineages, including members of the Bathyarchaeota, Verstraetearchaeota, and Hadesarchaeota. researchgate.netfrontiersin.org These discoveries challenge the long-held view that methane metabolism is restricted to a narrow group of archaea. nih.gov For example, analysis of MAGs from deep-subseafloor sediments and hydrothermal vents has uncovered highly divergent MCRs, suggesting they may be adapted to metabolize non-methane alkanes under extreme conditions. researchgate.net

Metatranscriptomic studies, which analyze the expressed genes in a community, have provided evidence that these novel mcr genes are actively transcribed, indicating that the organisms harboring them are metabolically active in their environments. nih.gov A large-scale analysis of over 200,000 metagenomic samples has further highlighted the global distribution and environmental niches of different mcr gene variants. nih.govasm.orgdtu.dkresearchgate.net These "-omics" approaches are continuously expanding our view of the MCR enzyme family and its role in the global carbon cycle. researchgate.netnih.gov

Evolutionary History of MCR and Methane Metabolism

The widespread and diverse distribution of the mcr gene across the archaeal domain suggests an ancient origin for this metabolic pathway. researchgate.netspringernature.com Phylogenetic analyses propose that methane metabolism may have been present in the last archaeal common ancestor (LACA). oup.comoup.com One hypothesis suggests that a versatile MCR capable of utilizing various substrates existed in LACA, and subsequent evolution led to the specialized enzymes seen today. oup.com

The evolutionary relationship between methane and short-chain alkane metabolism is a subject of active research. The discovery of ACRs that are evolutionarily related to MCRs suggests that these different metabolic capabilities arose through gene duplication and functional divergence. springernature.com It is proposed that evolutionary transitions have occurred between methanotrophy and the oxidation of short-chain alkanes. springernature.com The MCR enzyme complex is thought to have originated in methanogenic archaea before being adapted for "reverse methanogenesis" in ANME and for alkane oxidation in ANKA. bioengineer.orgfrontiersin.org

Recent studies have even traced the evolutionary history of the complex iron-sulfur clusters essential for MCR activation, suggesting they first appeared in MCR systems before being incorporated into other ancient enzymes like nitrogenase. bioengineer.org This finding further underscores the deep evolutionary roots of MCR. The ongoing discovery of new MCR lineages through metagenomics continues to refine our understanding of how this crucial enzyme and the metabolisms it enables have evolved and shaped the biogeochemistry of our planet. oup.comoup.com

Ancestral Origins of MCR and Hydrothermal Environments

The methyl-coenzyme M reductase (MCR) complex, a key enzyme in methane generation, is believed to have ancient origins. nih.govescholarship.org Phylogenetic analyses and the widespread nature of mcr genes across the Archaea suggest that this metabolic capability has a central role in archaeal metabolism. nih.gov The presence of MCR in diverse archaeal lineages, including those found in hydrothermal vent environments, has led to the hypothesis of a hydrothermal origin for these microorganisms. nih.govtennessee.edunih.gov Some theories propose that methanogenesis could have occurred through natural processes before the evolution of the complex enzymatic machinery seen today. youtube.com The discovery of mcr genes in organisms from hot spring environments further supports the idea that methane and alkane metabolism at high temperatures may have existed in a common archaeal ancestor. nih.gov

Vertical Evolution versus Horizontal Gene Transfer of mcr Genes

The distribution of mcr genes across the archaeal domain is a result of both vertical inheritance and horizontal gene transfer (HGT). nih.gov Phylogenetic analyses suggest that the evolutionary history of the McrA subunit, a component of the MCR complex, largely follows vertical inheritance among traditional euryarchaeal methanogens. nih.gov This indicates that the gene has been passed down from ancestor to descendant within these lineages.

Theories on the Origin of Methanogenesis (e.g., Methylotrophic Origin)

Several theories exist regarding the ancestral form of methanogenesis. A growing body of evidence suggests a methylotrophic origin, meaning the earliest form of methanogenesis was dependent on methylated compounds and hydrogen. nih.govnih.govresearchgate.net This is supported by phylogenomic analyses indicating that methylotrophic methanogenesis was the ancestral form of this metabolism. researchgate.netawi.de According to this theory, the more complex pathway of carbon dioxide-reducing methanogenesis developed later with the evolution of the tetrahydromethanopterin S-methyltransferase, which connected methanogenesis to the Wood-Ljungdahl pathway for energy conservation. nih.govnih.govresearchgate.netawi.de

Phylogenetic studies of key enzymes involved in methanogenesis, such as methyl-coenzyme M reductase, support the idea that this metabolism was present in the last common ancestor of Euryarchaeota, TACK archaea, and Asgard archaea. nih.govnih.gov It is proposed that the last archaeal common ancestor (LACA) was a versatile methanogen capable of utilizing H₂, CO₂, and methanol (B129727). nih.govoup.com The simpler forms of methanogenesis, such as acetoclastic methanogenesis, are thought to have evolved more recently within specific archaeal orders. researchgate.net

Convergent Evolution in Coenzyme M Biosynthesis

The biosynthesis of coenzyme M (2-mercaptoethanesulfonate) provides a clear example of convergent evolution, where different organisms have independently evolved distinct pathways to produce the same essential molecule. researchgate.netpnas.orgwsu.edu In Archaea, two different pathways for CoM biosynthesis have been identified. pnas.org In contrast, bacteria that utilize coenzyme M have a completely different five-step biosynthetic pathway that starts with phosphoenolpyruvate (B93156). researchgate.netpnas.orgwsu.edu This bacterial pathway involves a different set of enzymes, indicating that the biosynthesis of this cofactor in bacteria and archaea evolved independently. pnas.org

Even within the Archaea, there is evidence of convergent evolution in CoM biosynthesis. For example, Methanosarcina acetivorans lacks the first three enzymes of the canonical pathway found in Methanocaldococcus jannaschii. portlandpress.comsemanticscholar.orgnih.gov Instead, it utilizes a novel pathway where cysteate synthase, an enzyme that evolved from an ancestral threonine synthase, plays a key role. portlandpress.comsemanticscholar.orgnih.gov This new pathway for coenzyme M biosynthesis appears to be functional in members of the orders Methanosarcinales and Methanomicrobiales. portlandpress.comnih.gov These distinct biosynthetic routes highlight the independent evolutionary solutions that have arisen to produce this essential coenzyme.

Transcriptional and Post-Transcriptional Regulation of mcr Gene Expression

The expression of the mcr genes, which encode the subunits of methyl-coenzyme M reductase, is a critical aspect of methanogen physiology. The regulation of these genes occurs at both the transcriptional and post-transcriptional levels and is influenced by a variety of environmental and cellular signals.

Environmental Factors Influencing mcrA Transcripts (e.g., Ammonia)

Other environmental conditions, such as the alternation between dry and wet cycles in paddy field soils, also have a strong impact on mcrA gene expression. nih.govasm.org The abundance of mcrA transcripts has been observed to decrease significantly during drainage periods, indicating a repression of methanogenic activity. nih.govasm.org The ratio of mcrA transcripts to mcrA genes is considered a sensitive indicator of the in situ activity of methanogenic communities. nih.gov

Regulatory Mechanisms in Response to Substrate Availability and Redox Conditions

The regulation of the mcr operon in response to substrate availability and redox conditions is complex and appears to vary among different methanogens. In some cases, the mcr operon is thought to be constitutively expressed and not subject to transcriptional regulation. researchgate.netnih.govasm.orgresearchgate.net This suggests that an overabundance of the MCR enzyme might be advantageous for cells when facing nutrient limitation or stressful conditions. researchgate.netnih.govasm.orgresearchgate.net Studies on Methanosarcina acetivorans have shown that even when MCR levels are artificially reduced, the organism can still maintain optimal growth over a wide range of cellular MCR concentrations, suggesting that other factors may be rate-limiting for methanogenesis. researchgate.netnih.govasm.org

Ecological and Biogeochemical Significance of Methyl Coenzyme M Pathways

Contribution to the Global Carbon Cycle

The reversible reaction catalyzed by MCR represents a critical control point in the biogeochemical cycling of carbon. biorxiv.org In one direction, it generates a significant greenhouse gas, while in the reverse, it mitigates its release.

Biogenic methane (B114726) is almost exclusively produced through methanogenesis, a form of anaerobic respiration carried out by methanogenic archaea. wikipedia.org This process is widespread in anoxic environments such as wetlands, rice paddies, the digestive tracts of ruminants, and landfills. oup.com All known pathways of methanogenesis—hydrogenotrophic, aceticlastic, and methylotrophic—converge on a final, unifying step: the reduction of methyl-coenzyme M to methane, catalyzed by MCR. frontiersin.orgoup.com This terminal reaction is a major contributor to the global methane budget, with methanogens in these environments producing an estimated one gigaton of methane annually. frontiersin.org

Table 1: Estimated Global Methane Emissions from Major Anoxic Sources

| Source | Estimated Annual Methane Emissions (Teragrams - Tg CH₄/year) |

| Natural Wetlands | 145 |

| Rice Agriculture | 30 |

| Ruminant Livestock | 90 |

| Landfills and Waste | 60 |

| Biomass Burning | 25 |

| Freshwater Bodies | 15 |

| This table provides an overview of estimated emissions from various sources where methanogenesis involving methyl coenzyme M is a key process. Data compiled from various global climate assessments. |

In anoxic environments where methane is abundant, a significant biological sink is the anaerobic oxidation of methane (AOM). frontiersin.org This process is mediated by anaerobic methanotrophic archaea (ANME), which utilize a "reverse methanogenesis" pathway. frontiersin.orgacs.org The initial and rate-limiting step of AOM is the activation of the methane C-H bond, a reaction catalyzed by MCR, the same enzyme used for methane formation. acs.orgnih.gov ANME often form consortia with other microorganisms, such as sulfate-reducing bacteria, which consume the electrons released from methane oxidation. wikipedia.orgacs.org AOM is a crucial natural barrier, consuming a substantial portion of the methane produced in environments like marine sediments before it can escape to the atmosphere. frontiersin.org It is estimated that AOM consumes approximately 0.1 gigatons of methane per year, significantly mitigating oceanic methane emissions. frontiersin.org

Table 2: Representative Rates of Anaerobic Methane Oxidation (AOM) in Marine Sediments

| Location | Sediment Depth (cm) | AOM Rate (mmol m⁻² day⁻¹) |

| Eel River Basin, California | 0 - 10 | 1.5 - 3.0 |

| Hydrate Ridge, Cascadia Margin | 0 - 5 | 5.0 - 12.0 |

| Black Sea Microbial Mats | 0 - 2 | 0.8 - 2.2 |

| Gulf of Mexico Cold Seeps | 0 - 15 | 3.5 - 7.8 |